Dual Orthogonal Reactivity: Protected Aminooxy + Pyridyl Disulfide vs. Single-Function Linkers
N-[S-(2-Pyridylthioethyl)-t-Boc-aminooxyacetamide integrates two bioorthogonal reactive groups in a single molecule: a t-Boc-protected aminooxy group (deprotectable under acidic conditions for aldehyde/ketone conjugation via stable oxime bond) and a pyridyl disulfide group (for thiol-disulfide exchange). In contrast, the widely used cross-linker SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate, MW 312.36) uses an NHS ester for amine reactivity, which cannot achieve the chemoselective oxime ligation required for aldehyde-tag or glycan conjugation strategies [1]. (Boc-aminooxy)acetic acid (MW 191.18) offers the aminooxy functionality but lacks the thiol-reactive disulfide, preventing its use as a cleavable cross-linker . The target compound's unique orthogonal reactivity profile enables sequential, site-directed conjugation that is not achievable with either comparator alone.
| Evidence Dimension | Reactive group 1 / Reactive group 2 / Cleavable? |
|---|---|
| Target Compound Data | t-Boc-aminooxy (aldehyde/ketone reactive, protected) / Pyridyl disulfide (thiol reactive) / Yes (reducible) |
| Comparator Or Baseline | SPDP: NHS ester (amine reactive) / Pyridyl disulfide / Yes (reducible). (Boc-aminooxy)acetic acid: t-Boc-aminooxy only / None / No. |
| Quantified Difference | Target compound enables aldehyde-directed conjugation; SPDP enables amine-directed conjugation. Target compound provides a cleavable disulfide; (Boc-aminooxy)acetic acid does not. |
| Conditions | Structural analysis based on functional group comparison. |
Why This Matters
For aldehyde-tag or glycan bioconjugation applications, this compound is the only commercially available bifunctional reagent combining protected aminooxy and cleavable disulfide chemistry, eliminating the need for custom synthesis of specialized linkers.
- [1] Carlsson, J., Drevin, H., Axén, R. Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent. Biochemical Journal, 1978, 173, 723-737. View Source
